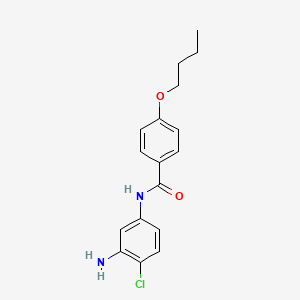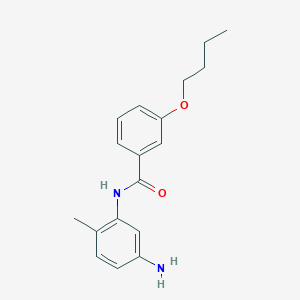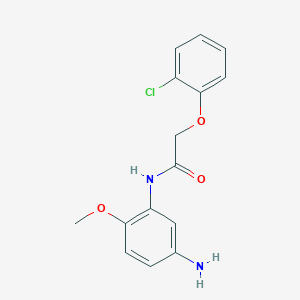![molecular formula C19H24N2O2 B1385086 N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide CAS No. 1020057-75-3](/img/structure/B1385086.png)
N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide
Descripción general
Descripción
N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide, also known as this compound, is an organic compound that has a wide range of applications in the field of science and medicine. It is a colorless, crystalline solid that is soluble in organic solvents such as dichloromethane, ethyl acetate, and acetonitrile. This compound has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It has also been used as a catalyst in organic reactions.
Aplicaciones Científicas De Investigación
Hydrogen Bond Studies
Studies have been conducted on substituted acetamides, including those with tert-butylphenol components, to understand hydrogen bond formation and electronic behavior. This research is crucial for understanding the molecular structure and interactions of compounds like N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide. (Romero & Margarita, 2008)
Synthesis and Pharmacological Assessment
Acetamide derivatives, including those with phenoxyacetamide and tert-butyl groups, have been synthesized and assessed for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This research highlights the pharmacological potential of such compounds. (Rani, Pal, Hegde, & Hashim, 2016)
Efficient Synthesis of CCKB Antagonists
Research has been conducted on the efficient synthesis of compounds related to this compound, focusing on their potential as CCKB antagonists. This is significant for developing therapeutic agents targeting the CCKB receptor. (Urban, Breitenbach, Gonyaw, & MooreBernard, 1997)
Chemoselective Acetylation
Studies on the chemoselective acetylation of amino groups relevant to this compound are crucial for understanding its synthesis and potential applications in drug development, especially for antimalarial drugs. (Magadum & Yadav, 2018)
Electrophilic Activity in Green Electrochemical Synthesis
The green electrochemical synthesis of N-phenylquinoneimine derivatives, including those with 4-tert-butyl-o-benzoquinone, demonstrates the versatility of acetamide derivatives in environmentally friendly chemical synthesis. (Jamshidi & Nematollahi, 2017)
Synthesis of High Tg Polyimides
Research on the synthesis of new polyimides containing di-tert-butyl side groups, related to this compound, highlights the compound's potential in the development of materials with high glass transition temperatures. (Chern, Twu, & Chen, 2009)
Propiedades
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(4-tert-butylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13-11-15(20)7-10-17(13)21-18(22)12-23-16-8-5-14(6-9-16)19(2,3)4/h5-11H,12,20H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMRGXOCOPTIFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)COC2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385008.png)



![N-(5-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385015.png)





